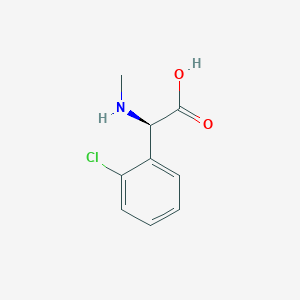
(R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” is a chiral compound with the following structural formula:
(R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid
- It contains a chlorophenyl group, a methylamino group, and an acetic acid moiety.
- The stereochemistry is specified as ®, indicating the absolute configuration of the chiral center.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Arylation of Glycine Derivatives:
- Start with a glycine derivative (e.g., N-protected glycine).
- React it with 2-chlorobenzaldehyde to form the corresponding imine.
- Reduce the imine using a suitable reducing agent (e.g., sodium borohydride) to obtain the target compound.
-
Enantioselective Synthesis:
- Employ chiral auxiliaries or catalysts to achieve enantioselective synthesis.
- For example, use chiral ligands in a copper-catalyzed asymmetric Mannich reaction between 2-chlorobenzaldehyde, methylamine, and glycine.
Industrial Production
The industrial production of “®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary based on proprietary processes.
Analyse Des Réactions Chimiques
Reactions
Oxidation: The compound can undergo oxidation reactions, converting the methylamino group to an oxo group.
Reduction: Reduction of the carbonyl group in the acetic acid moiety can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
Major Products
- Oxidation: The oxo derivative of the compound.
- Reduction: The corresponding alcohol.
- Substitution: Various substituted derivatives based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Studied for drug development (e.g., antiviral, antibacterial agents).
Industry: Applied in the synthesis of specialty chemicals.
Mécanisme D'action
The exact mechanism of action for “®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to physiological effects.
Comparaison Avec Des Composés Similaires
- Similar Compounds: Other chiral amino acids, such as phenylalanine, tyrosine, and tryptophan.
- Uniqueness: The combination of the chlorophenyl group, methylamino group, and acetic acid moiety distinguishes it from other amino acids.
: Example reference. : Another reference. : Yet another reference.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
(2R)-2-(2-chlorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1 |
Clé InChI |
HZZFRGVOIXDTSE-MRVPVSSYSA-N |
SMILES isomérique |
CN[C@H](C1=CC=CC=C1Cl)C(=O)O |
SMILES canonique |
CNC(C1=CC=CC=C1Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


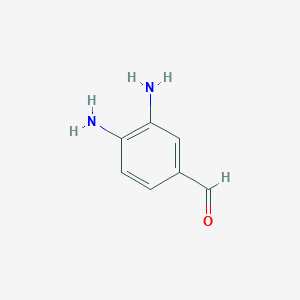
![(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B12967022.png)
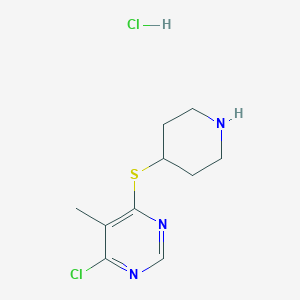

![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)
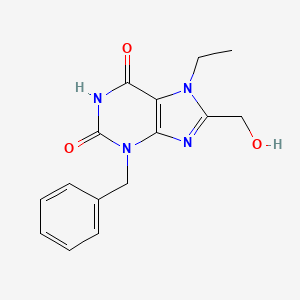
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)

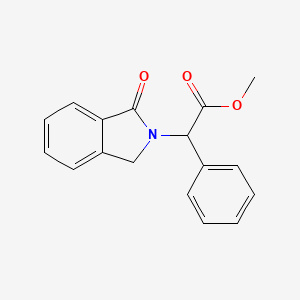



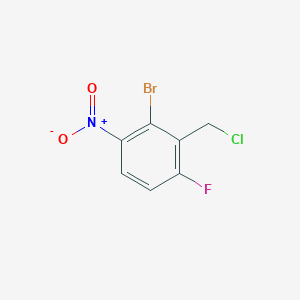
![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)
